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Cat. No.: B238670 Get Quote

Technical Support Center: Nevanimibe (ATR-101)
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with

Nevanimibe (formerly ATR-101), a selective and potent inhibitor of Acyl-CoA: Cholesterol

Acyltransferase 1 (ACAT1).

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Nevanimibe?

Nevanimibe is a selective and potent inhibitor of Acyl-CoA:Cholesterol Acyltransferase 1

(ACAT1), also known as Sterol O-acyltransferase 1 (SOAT1).[1][2] ACAT1 is an enzyme

located in the endoplasmic reticulum (ER) that plays a crucial role in cellular cholesterol

homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for

storage in lipid droplets.[2] By inhibiting ACAT1, Nevanimibe blocks this process, leading to an

accumulation of intracellular free cholesterol.[1] In adrenocortical cells, this disruption of

cholesterol metabolism leads to ER stress, activation of the unfolded protein response, and

ultimately, apoptosis (programmed cell death).[1] At lower doses, Nevanimibe can decrease

adrenal steroidogenesis.[3]

Q2: What are the main applications of Nevanimibe in research and clinical studies?
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Nevanimibe has been investigated primarily for its therapeutic potential in conditions

characterized by excess adrenal steroid production. The two main areas of study have been:

Adrenocortical Carcinoma (ACC): As a potential anti-cancer agent, due to its ability to induce

apoptosis in adrenocortical cells at higher doses.[3]

Congenital Adrenal Hyperplasia (CAH): As an adjunctive therapy to reduce the production of

excess adrenal androgens, potentially allowing for lower, more physiological doses of

glucocorticoid replacement therapy.[4]

Q3: What are the most common adverse events observed in long-term Nevanimibe treatment

studies?

Across clinical trials, the most frequently reported treatment-emergent adverse events are

gastrointestinal in nature.[3][4] These include diarrhea and vomiting.[3] Adrenal insufficiency is

also a potential pharmacologic effect of the drug, given its mechanism of action.[3]

Q4: I am observing unexpected cytotoxicity in my in vitro experiments. What could be the

cause?

Unexpected cell death in vitro could be due to several factors:

Free Cholesterol-Induced Toxicity: The primary mechanism of Nevanimibe at higher

concentrations is the induction of apoptosis due to the accumulation of free cholesterol.[1]

This is an expected on-target effect. The effect can be potentiated by the presence of

exogenous cholesterol.[1]

Off-Target Effects: While Nevanimibe is a potent ACAT1 inhibitor, high concentrations may

lead to off-target effects. It is crucial to determine the dose-response curve in your specific

cell model.

Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your

culture medium is at a non-toxic level.

Q5: My in vivo study is showing limited efficacy. What are some potential reasons?

Limited efficacy in in vivo models could be related to:
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Pharmacokinetics and Dosing: The formulation and dosing regimen may not be achieving

sufficient drug exposure in the target tissue. In a Phase 1 study in patients with advanced

ACC, it was found that the expected exposure levels necessary for an apoptotic effect could

not be achieved with the current formulation, which limited efficacy.[3]

Compensatory Mechanisms: The biological system may have compensatory mechanisms

that counteract the effect of ACAT1 inhibition over time.

Model Selection: The chosen animal model may not fully recapitulate the human disease

state. For example, while dogs with naturally occurring Cushing's syndrome have been used

as a model, there may be species-specific differences in drug metabolism and response.[5]

Data Presentation
Table 1: Pharmacokinetic Parameters of Nevanimibe in
Patients with Congenital Adrenal Hyperplasia (Phase 2
Study)

Dose Level (mg, twice
daily)

Mean Maximal Observed
Concentration (Cmax)
(ng/mL)

Mean Area Under the
Curve (AUC0-4h)
(ng*h/mL)

125 147 ~150

250 290 ~400

500 683 ~1000

750 946 ~1500

1000 1262 ~2000

Data adapted from a Phase 2, multicenter study of Nevanimibe for the treatment of Congenital

Adrenal Hyperplasia.[1]

Table 2: Common Treatment-Emergent Adverse Events
in Patients with Adrenocortical Carcinoma (Phase 1
Study)
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Adverse Event Percentage of Patients

Gastrointestinal Disorders 76%

Diarrhea 44%

Vomiting 35%

Adrenal Insufficiency Observed in 2 patients

Data from a Phase 1 study of Nevanimibe HCl in patients with adrenocortical carcinoma.[3]

Experimental Protocols
Protocol 1: In Vitro Apoptosis Assay in H295R Cells
Objective: To determine the effect of Nevanimibe on apoptosis in the human adrenocortical

carcinoma cell line, H295R.

Materials:

H295R cells (ATCC® CRL-2128™)

Complete culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum and

insulin-transferrin-selenium)

Nevanimibe (ATR-101)

Vehicle control (e.g., DMSO)

Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay)

96-well clear-bottom white plates

Luminometer

Methodology:

Cell Seeding: Seed H295R cells in a 96-well plate at a density of 2 x 104 cells per well and

allow them to adhere overnight.
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Treatment: Prepare serial dilutions of Nevanimibe in complete culture medium. The final

concentrations should span a range to determine a dose-response (e.g., 0.1 µM to 10 µM).

Include a vehicle-only control.

Incubation: Remove the overnight culture medium from the cells and replace it with the

medium containing the different concentrations of Nevanimibe or vehicle. Incubate for 48

hours at 37°C in a humidified incubator with 5% CO2.

Caspase-3/7 Activity Measurement: Following the incubation period, perform the Caspase-

3/7 activity assay according to the manufacturer's instructions. This typically involves adding

the Caspase-Glo® 3/7 reagent to each well, incubating for 1-2 hours at room temperature,

and then measuring luminescence using a plate reader.

Data Analysis: Normalize the luminescence readings to the vehicle control to determine the

fold-change in caspase-3/7 activity. Plot the dose-response curve and calculate the EC50

value.

Protocol 2: Measurement of Cholesteryl Esters
Objective: To quantify the inhibition of cholesteryl ester formation by Nevanimibe in a cellular

context.

Materials:

H295R cells

Complete culture medium

Nevanimibe (ATR-101)

Vehicle control (e.g., DMSO)

[14C]-oleic acid

Lipid extraction solvents (e.g., hexane/isopropanol)

Thin-layer chromatography (TLC) plates
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Scintillation counter

Methodology:

Cell Culture and Treatment: Culture H295R cells to near confluence in 6-well plates. Treat

the cells with various concentrations of Nevanimibe or vehicle for 24 hours.

Radiolabeling: Add [14C]-oleic acid complexed to bovine serum albumin to the culture

medium and incubate for 2-4 hours to allow for its incorporation into cholesteryl esters.

Lipid Extraction: After incubation, wash the cells with phosphate-buffered saline (PBS) and

then extract the cellular lipids using a suitable solvent system (e.g., hexane:isopropanol 3:2,

v/v).

Thin-Layer Chromatography (TLC): Spot the lipid extracts onto a TLC plate and develop the

plate using a solvent system that separates cholesteryl esters from other lipids (e.g.,

hexane:diethyl ether:acetic acid 80:20:1, v/v/v). Include standards for free cholesterol and

cholesteryl esters.

Quantification: Visualize the lipid spots (e.g., using iodine vapor) and scrape the spots

corresponding to cholesteryl esters into scintillation vials. Quantify the amount of [14C]

incorporated into cholesteryl esters using a scintillation counter.

Data Analysis: Normalize the counts per minute (CPM) to the total protein content of the cell

lysate. Compare the CPM in Nevanimibe-treated cells to the vehicle control to determine the

percentage of inhibition of cholesteryl ester formation.

Mandatory Visualization
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Caption: Signaling pathway of Nevanimibe-induced apoptosis.
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Caption: General experimental workflow for Nevanimibe studies.
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Caption: Troubleshooting logic for Nevanimibe experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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